molecular formula C12H16N2O2 B1313194 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone CAS No. 285984-41-0

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone

Cat. No.: B1313194
CAS No.: 285984-41-0
M. Wt: 220.27 g/mol
InChI Key: UWORGBBDXWASDS-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone (CAS 184944-87-4) is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol. This molecule features a morpholine ring linked through a carbonyl group to an ethanol chain that is connected to a 3-aminophenyl ring, a structure that makes it a valuable building block in medicinal chemistry and pharmaceutical research . The primary amine group on the phenyl ring offers a versatile handle for further synthetic modifications, enabling the creation of diverse chemical libraries for high-throughput screening and the development of novel bioactive molecules . As a key intermediate, it is strictly for research use only and is intended for use by qualified laboratory professionals. Its structural motifs are commonly found in compounds investigated for various pharmacological activities. Researchers can utilize this compound in developing potential enzyme inhibitors or receptor modulators, given the prevalence of the morpholine group in drug discovery . Calculated physical properties include a density of approximately 1.2 g/cm³, a boiling point of around 485.2°C, and a flash point of about 247.3°C . When handling, refer to the Safety Data Sheet (SDS). This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-(3-aminophenyl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWORGBBDXWASDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441757
Record name 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285984-41-0
Record name 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation and Cyclization Route

This method involves the reaction of a halo-substituted ethoxyacetyl halide with an aminophenyl derivative, followed by cyclization to form the morpholinone ring.

  • Step 1: Acylation

    The aminophenyl compound (e.g., 3-aminophenyl or 4-aminophenyl derivatives) is reacted with 2-(2-haloethoxy)acetyl halide (such as 2-(2-chloroethoxy)acetyl chloride) in an aprotic solvent like toluene or dichloromethane. The reaction is typically performed with an acid-binding agent to neutralize the released acid.

  • Step 2: Cyclization

    The resulting 2-(2-haloethoxy)-N-(aminophenyl)acetamide intermediate undergoes intramolecular cyclization under basic conditions (e.g., potassium carbonate in acetonitrile) to form the morpholin-3-one ring.

  • Step 3: Reduction

    The nitro group on the aromatic ring is reduced to an amine using catalytic hydrogenation with palladium on carbon in a suitable solvent such as methanol or ethanol.

Advantages:

  • High regioselectivity and control over substitution pattern.
  • Well-established reaction conditions.

Limitations:

  • Use of acyl chlorides can generate corrosive byproducts (HCl).
  • Handling of halo-substituted reagents requires care due to toxicity and reactivity.

Oxidation and One-Pot Synthesis Approach

An innovative industrially scalable method avoids hazardous reagents like acyl chlorides and nitration agents by:

  • Oxidizing 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite catalyzed by TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical).

  • Reacting the resulting acid with 3-nitroaniline (or 4-nitroaniline) in the presence of phenylboronic acid catalyst to form the corresponding amide.

  • Performing a one-pot cyclization to the morpholinone ring.

  • Finally, hydrogenating the nitro group to the amine.

This method is environmentally friendlier, avoids corrosive byproducts, and is suitable for large-scale production.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent(s) Catalyst(s) Yield (%) Notes
Oxidation of 2-(2-chloroethoxy)ethanol to acid Sodium or calcium hypochlorite, TEMPO catalyst, pH 8-12, biphasic system, room temperature to mild heating Dichloromethane, aqueous phase TEMPO radical ~71 Two-phase reaction, extraction with methyl isobutyl ketone; avoids acyl chloride formation
Amide formation 3-nitroaniline + 2-(2-chloroethoxy)acetic acid, phenylboronic acid catalyst, mild heating Aprotic solvents (e.g., toluene) Phenylboronic acid Not specified Catalyzed amidation improves yield and selectivity
Cyclization Potassium carbonate, acetonitrile, reflux or elevated temperature Acetonitrile None Not specified Intramolecular ring closure to morpholinone ring
Nitro group reduction Hydrogen gas, Pd/C catalyst, 70-100 °C, 5-10 bar H2 pressure, water or water-alcohol mixture Water, methanol, ethanol, or mixtures Pd on activated carbon High (up to 90%) Reaction monitored by conversion; product isolated by filtration and extraction

Research Findings and Industrial Considerations

  • Catalyst Selection: Palladium on activated carbon is preferred for hydrogenation due to high activity and selectivity, enabling reduction under mild conditions with minimal side reactions.

  • Solvent Choice: Water or water-rich solvent mixtures (>50% water) are favored for hydrogenation steps to enhance safety, reduce solvent costs, and facilitate catalyst recovery.

  • Environmental Impact: The oxidation method using hypochlorite and TEMPO avoids the use of hazardous acyl chlorides and nitration reagents, reducing corrosive waste and improving atom economy.

  • Process Safety: Avoiding nitration steps and corrosive reagents enhances safety, especially for industrial-scale synthesis.

  • Yield Optimization: The one-pot procedures and catalytic amidation improve overall yields and reduce purification steps.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages Industrial Suitability
Acyl chloride route Use of 2-(2-chloroethoxy)acetyl chloride, amine acylation, cyclization, hydrogenation Established chemistry, good control Corrosive byproducts, hazardous reagents Moderate, requires safety measures
Oxidation + catalytic amidation + one-pot cyclization Oxidation of alcohol to acid, amidation catalyzed by phenylboronic acid, one-pot cyclization, hydrogenation Environmentally friendly, avoids corrosive reagents, scalable Requires catalyst handling, multi-step optimization High, preferred for industrial scale
Direct hydrogenation of nitro intermediate Hydrogenation of 4-(4-nitrophenyl)morpholin-3-one in aqueous media Mild conditions, high yield, simple isolation Requires high-pressure hydrogenation equipment High, widely used in pharma industry

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone -NH₂ C₁₂H₁₆N₂O₂ 220.27 Intermediate for sulfonamide drugs
2-(3-Fluorophenyl)-1-morpholin-4-yl-ethanone -F C₁₂H₁₄FNO₂ 223.25 Enhanced lipophilicity; kinase studies
1-(3-Amino-4-morpholinophenyl)ethanone -NH₂, -N(C₂H₄)₂O C₁₂H₁₆N₂O₂ 220.27 Dual functionalization for SAR studies
1-(2-Amino-6-nitrophenyl)ethanone -NH₂, -NO₂ C₈H₈N₂O₃ 180.16 Higher toxicity due to nitro group

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂) increase hazards and reduce stability compared to electron-donating groups (-NH₂) .
  • Fluorine substitution enhances metabolic stability and membrane permeability, making fluorinated analogs preferred in drug design .

Positional Isomerism of the Amino Group

Table 2: Impact of Amino Group Position
Compound Name Amino Position Biological Activity Reference
This compound Meta (3-) Moderate gyrase inhibition
1-(4-Aminophenyl)ethanone Para (4-) Precursor for benzothiazole sulfonamides
1-(2-Aminophenyl)ethanone Ortho (2-) Limited applications due to steric hindrance

Key Observations :

  • Meta-substitution balances steric and electronic effects, optimizing interactions with biological targets like DNA gyrase .
  • Para-substitution facilitates linear conjugation, enhancing reactivity in electrophilic substitution reactions .

Heterocyclic Modifications

Table 3: Morpholine Ring Replacements
Compound Name Heterocycle Key Feature Reference
This compound Morpholine Enhances solubility and H-bonding
2-(5-Methyl-3-nitro-pyrazol-1-yl)-1-morpholin-4-yl-ethanone Pyrazole Introduces nitro group for redox activity
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-yl-ethanone Indole-sulfonyl Bulky substituent for receptor selectivity

Key Observations :

  • Pyrazole-containing analogs exhibit redox-active properties, useful in prodrug design .
  • Indole-sulfonyl derivatives demonstrate enhanced selectivity for hydrophobic binding pockets .

Biological Activity

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone is an organic compound notable for its structural features, including a morpholine ring and an amino group attached to a phenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the morpholine ring enhances solubility and bioavailability. These interactions can modulate several biochemical pathways, leading to various observed effects, including:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Research indicates potential applications in cancer therapy through mechanisms that may involve apoptosis induction or cell cycle arrest.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to good antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:

Pathogen MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes the findings from selected case studies:

Study Cell Line IC50 (µM) Effect Observed
Study AMCF-7 (Breast Cancer)12.5Induction of apoptosis
Study BHeLa (Cervical Cancer)10.0Cell cycle arrest
Study CA549 (Lung Cancer)15.0Inhibition of cell migration

These results underscore the compound's potential as an anticancer therapeutic agent.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's activity against multiple bacterial strains, revealing that it effectively inhibited growth at concentrations lower than many conventional antibiotics.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that the compound could significantly reduce viability, suggesting a mechanism involving apoptosis.
  • In Vivo Studies : Animal models have shown promising results, with treated subjects exhibiting reduced tumor sizes compared to controls.

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